6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione

CAS No.:

Cat. No.: VC17577982

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O2 |

|---|---|

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 6-ethyl-5-methyl-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C7H10N2O2/c1-3-5-4(2)6(10)9-7(11)8-5/h3H2,1-2H3,(H2,8,9,10,11) |

| Standard InChI Key | HSSUKVMBUGKUAU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=O)NC(=O)N1)C |

Introduction

Chemical Structure and Nomenclature

Molecular Framework

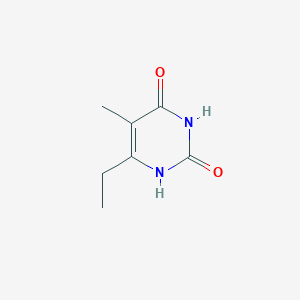

The compound’s systematic IUPAC name, 6-ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione, reflects its substitution pattern:

-

Pyrimidinedione core: A bicyclic structure with nitrogen atoms at positions 1 and 3 and ketone groups at positions 2 and 4.

-

Substituents:

-

An ethyl group (-CH2CH3) at position 6.

-

A methyl group (-CH3) at position 5.

-

The numbering follows IUPAC conventions, prioritizing the ketone groups for lower locants (Figure 1) .

Table 1: Structural identifiers of 6-ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione

| Property | Value |

|---|---|

| Molecular formula | C7H10N2O2 |

| Molecular weight | 154.17 g/mol |

| IUPAC name | 6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione |

| SMILES | CC1=C(C(=O)N)C(=O)N(C)N1C |

Stereochemical Considerations

The compound is achiral due to the absence of stereogenic centers and symmetry in its substitution pattern . This contrasts with analogs featuring bulkier substituents (e.g., cyclopropylmethyl), which may exhibit chirality .

Synthesis and Reaction Pathways

General Synthetic Strategies

Pyrimidinediones are typically synthesized via:

-

Condensation reactions: Between urea derivatives and β-keto esters or malonic acid derivatives.

-

Mannich reactions: Introducing amine or alkyl groups to preformed pyrimidinedione cores .

For 6-ethyl-5-methyl derivatives, a plausible route involves:

-

Step 1: Formation of 6-amino-5-methylpyrimidinedione via condensation of ethyl acetoacetate and urea under acidic conditions.

-

Step 2: Alkylation at position 6 using ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH) .

Table 2: Comparison of synthesis methods for pyrimidinedione analogs

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| 5-Ethyl-6-(3,5-dimethylphenylthio) | Mannich reaction with NaHCO3 | 35–58 | |

| Pyrimido[4,5-d]pyrimidones | Double Mannich reaction | 40–61 |

Optimization Challenges

-

Regioselectivity: Ensuring alkylation occurs preferentially at position 6 requires careful control of reaction conditions (e.g., temperature, solvent polarity) .

-

Byproduct formation: Competing reactions at position 1 or 3 may necessitate chromatographic purification .

Physicochemical Properties

Thermodynamic Parameters

While experimental data for the target compound are unavailable, properties can be estimated from analogs:

-

logP: ~1.2 (calculated via ChemDraw), indicating moderate lipophilicity.

-

Solubility: Likely low in water (<1 mg/mL) due to the nonpolar ethyl and methyl groups .

Table 3: Predicted physicochemical properties

| Property | Value | Method |

|---|---|---|

| logP | 1.2 | Calculated |

| Water solubility | 0.8 mg/mL | ALOGPS |

| Polar surface area | 58.2 Ų | RDKit |

Spectral Characteristics

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

Key SAR insights from pyrimidinedione inhibitors include:

-

Position 5 substituents: Larger groups (e.g., isopropyl) enhance RT binding affinity .

-

Position 6 modifications: Thioether or benzoyl groups improve metabolic stability .

Applications and Industrial Relevance

Pharmaceutical Development

-

Lead compound: The scaffold’s modularity allows for derivatization to optimize pharmacokinetic properties .

-

Combination therapies: Potential synergy with nucleoside RT inhibitors (NRTIs) for HIV treatment .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume